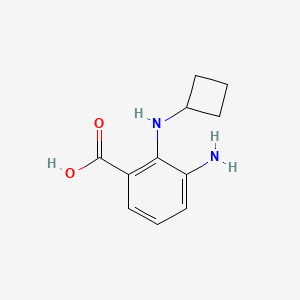

3-Amino-2-(cyclobutylamino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-2-(cyclobutylamino)benzoic acid is an organic compound with the molecular formula C11H14N2O2 It consists of a benzene ring substituted with an amino group, a cyclobutylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(cyclobutylamino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-nitrobenzoic acid with cyclobutylamine under reducing conditions to form the desired product. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(cyclobutylamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Amino-2-(cyclobutylamino)benzoic acid has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-(cyclobutylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, potentially affecting their function. The cyclobutylamino group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

3-Aminobenzoic acid: Similar structure but lacks the cyclobutylamino group.

4-Aminobenzoic acid: Similar structure but with the amino group in a different position.

Anthranilic acid: Contains an amino group and a carboxylic acid group but lacks the cyclobutylamino group.

Uniqueness

3-Amino-2-(cyclobutylamino)benzoic acid is unique due to the presence of the cyclobutylamino group, which can impart different chemical and biological properties compared to similar compounds

Biological Activity

3-Amino-2-(cyclobutylamino)benzoic acid, a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound is characterized by the presence of a cyclobutylamine moiety, which may enhance its pharmacological properties. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Anti-inflammatory and Analgesic Activities

Research indicates that compounds with a similar structure to this compound exhibit significant anti-inflammatory and analgesic properties. Specifically, it has been noted that derivatives of benzoic acid can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, leading to reduced prostaglandin synthesis. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen.

In vitro studies have shown that this compound has a greater selectivity for COX-2 inhibition compared to traditional NSAIDs, suggesting a potential for fewer gastrointestinal side effects.

Neuroprotective Effects

In addition to its anti-inflammatory properties, this compound has demonstrated neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases. The compound's ability to induce apoptosis in cancer cells further supports its potential therapeutic applications in oncology.

Antimicrobial and Antiproliferative Activities

Preliminary studies suggest that this compound may also possess antimicrobial properties. Similar compounds have exhibited activity against various bacterial and fungal strains. Moreover, antiproliferative effects have been observed in certain cancer cell lines, indicating its potential as an anticancer agent .

The primary mechanism through which this compound exerts its biological effects appears to be through the inhibition of COX enzymes. This inhibition leads to a decrease in inflammatory mediators such as prostaglandins. Additionally, the compound's structural characteristics allow it to interact with various biological targets, which may contribute to its neuroprotective and antiproliferative activities .

Table 1: Summary of Biological Activities

Research Findings

- In Vitro Studies : A study demonstrated that this compound significantly inhibited COX-2 activity in cultured human cells, leading to decreased levels of inflammatory cytokines.

- Neuroprotection : Another investigation highlighted the compound's ability to protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS), suggesting its potential use in treating neurodegenerative disorders.

- Antimicrobial Activity : A series of tests against various pathogens revealed that compounds structurally related to this compound exhibited notable antimicrobial effects, indicating its utility in developing new antibiotic agents .

Q & A

Q. What are the established synthetic methodologies for 3-Amino-2-(cyclobutylamino)benzoic acid, and how do reaction conditions influence yield and purity?

Basic Research Question

A multi-step synthesis approach is typically employed, starting with halogenation of substituted benzoic acid precursors followed by nucleophilic substitution with cyclobutylamine. For example, chlorination of m-xylene derivatives (e.g., 3-methylbenzoic acid) using reagents like thionyl chloride or phosphorus pentachloride introduces reactive sites for subsequent amination. Oxidation steps (e.g., using KMnO₄ or CrO₃) are critical for forming the carboxylic acid moiety. Cyclobutylamino group introduction may involve coupling reactions under basic conditions (e.g., DMF with K₂CO₃). Reaction temperature (optimized at 80–100°C), solvent polarity (polar aprotic solvents enhance nucleophilicity), and stoichiometric ratios of reagents significantly impact yield . Post-synthesis purification via recrystallization (ethanol/water mixtures) or HPLC ensures >95% purity, with storage at 2–8°C to prevent degradation .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity of this compound?

Basic Research Question

1H and 13C NMR are indispensable for verifying the cyclobutylamino group’s integration and substitution pattern (e.g., δ 1.5–2.5 ppm for cyclobutane protons). IR spectroscopy confirms the presence of -NH₂ (3100–3500 cm⁻¹) and -COOH (2500–3300 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 222.1). For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities. Comparative analysis with structurally similar compounds, such as 2-amino-3-chlorobenzoic acid, demonstrates the reliability of these methods .

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Advanced Research Question

Discrepancies often stem from variations in compound purity, assay conditions, or cellular models. To address this:

- Validate purity : Use orthogonal methods (HPLC + NMR) to rule out batch-specific impurities .

- Standardize assays : Replicate experiments under controlled pH (7.4), temperature (37°C), and solvent conditions (DMSO concentration ≤0.1%).

- Comparative SAR studies : Test structural analogs (e.g., 3-chloro-2-aminobenzoic acid or cyclopropane derivatives) to identify critical functional groups. For example, replacing cyclobutyl with phenylacetyl groups alters antimicrobial efficacy, highlighting substituent-dependent activity .

- Dose-response curves : Establish EC₅₀ values across multiple cell lines to account for model-specific sensitivity.

Q. What in silico approaches are recommended for predicting the pharmacokinetic properties of this compound during drug development?

Advanced Research Question

Molecular docking (AutoDock Vina, Glide) predicts binding affinities to target proteins (e.g., enzymes or receptors). QSAR models correlate substituent effects (e.g., cyclobutyl vs. methyl groups) with logP and polar surface area to forecast bioavailability. ADMET prediction tools (SwissADME, pkCSM) evaluate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test). For instance, the aminoethyl substituent in 3-(2-aminoethyl)benzoic acid improves blood-brain barrier penetration, a property extrapolatable to cyclobutyl derivatives .

Q. What strategies optimize the aqueous solubility of this compound without compromising its biological activity?

Advanced Research Question

- Salt formation : Hydrochloride salts enhance solubility via protonation of the amino group (tested in 3-chloro-2-aminobenzoic acid derivatives) .

- Co-solvency : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays.

- Pro-drug design : Esterify the carboxylic acid group (e.g., methyl esters) to improve membrane permeability, with enzymatic hydrolysis restoring activity in vivo.

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or trifluoroethoxy) on the cyclobutyl ring, balancing solubility and target affinity, as seen in trifluoroethoxy-substituted analogs .

Q. How should researchers design stability studies to evaluate the degradation pathways of this compound under varying storage conditions?

Advanced Research Question

Follow ICH Q1A guidelines for accelerated stability testing:

- Expose the compound to 40°C/75% RH for 6 months.

- Monitor degradation via LC-MS to identify products (e.g., decarboxylation or cyclobutyl ring opening).

- Compare with stability data for analogs like 2-amino-3-chlorobenzoic acid, which degrades under oxidative conditions (light exposure) .

- Optimize storage in amber vials at -20°C for long-term stability.

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-amino-2-(cyclobutylamino)benzoic acid |

InChI |

InChI=1S/C11H14N2O2/c12-9-6-2-5-8(11(14)15)10(9)13-7-3-1-4-7/h2,5-7,13H,1,3-4,12H2,(H,14,15) |

InChI Key |

OTAHVCNKSKUXPT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC2=C(C=CC=C2N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.